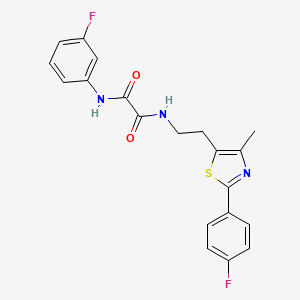
N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H17F2N3O2S and its molecular weight is 401.43. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Antitumor Agents
Research on similar compounds indicates a focus on developing novel antitumor agents. For instance, the synthesis and evaluation of new derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases suggest a potential application in cancer therapy, targeting specific pathways crucial for tumor growth and metastasis. These compounds have shown potent cytotoxic activity against various human cancer cell lines, highlighting their potential as effective anti-cancer agents (Riadi et al., 2021).
Neuropharmacological Applications
Compounds with similar structures have been investigated for their neuropharmacological properties, such as the development of neurokinin-1 receptor antagonists suitable for treating emesis and depression (Harrison et al., 2001). These studies suggest potential applications in managing conditions related to the central nervous system.
Herbicidal Activities
The exploration of novel triazolinone derivatives for their herbicidal activities, targeting specific plant enzymes, underscores the potential agricultural applications of such compounds. Identifying compounds with strong herbicidal activities could lead to the development of new, more effective herbicides for use in agriculture (Luo et al., 2008).
Methodological Advances in Synthesis
Studies also cover methodological advances in the synthesis of related compounds, such as the development of novel synthetic approaches for oxalamides and related chemical structures. These advances could facilitate the production of a wide range of compounds with potential pharmaceutical and industrial applications (Mamedov et al., 2016).
Drug Development and Evaluation
The development and evaluation of amino acid prodrugs of antitumor benzothiazoles, focusing on overcoming limitations posed by drug lipophilicity, highlight the importance of drug formulation in enhancing the bioavailability and therapeutic effectiveness of potential drugs (Bradshaw et al., 2002).
Mécanisme D'action
Target of Action
Similar compounds have been found to act as agonists for pparα, -γ, and -δ . These are nuclear hormone receptors that play crucial roles in the regulation of metabolic and inflammatory processes.
Mode of Action
This binding influences the transcription of various genes, leading to changes in cellular function .
Biochemical Pathways
The affected pathways would depend on the specific genes influenced by the activation of the PPAR receptors. These could include pathways involved in lipid metabolism, glucose homeostasis, cell differentiation, and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cellular pathways it influences. If it acts as a PPAR agonist, it could potentially influence lipid metabolism, reduce inflammation, and have effects on glucose homeostasis .
Propriétés
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-12-17(28-20(24-12)13-5-7-14(21)8-6-13)9-10-23-18(26)19(27)25-16-4-2-3-15(22)11-16/h2-8,11H,9-10H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSFDQVKZQGRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)
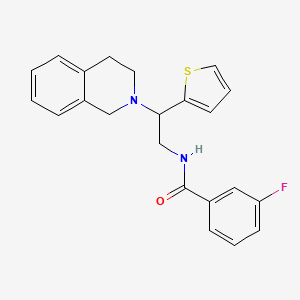
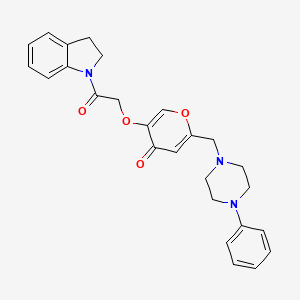
![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)
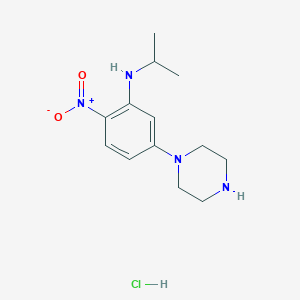
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)
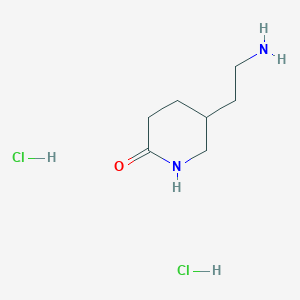


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)
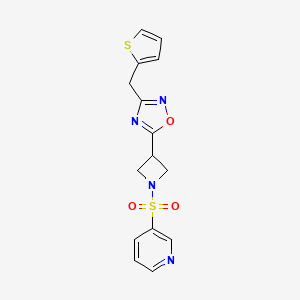
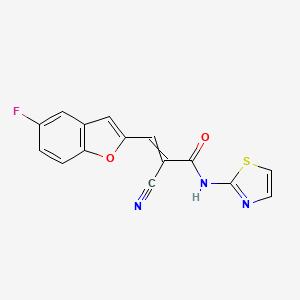
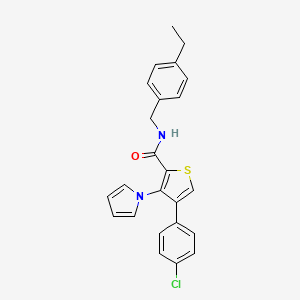
![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)